Ortho-Formyl Group Directs Divergent Decarboxylation Pathway to 1-Indanone vs. Para-Formylstyrene Formation
Base-catalyzed decarboxylation of 2-formylcinnamic acid proceeds via intramolecular cyclization to yield 1-indanone, whereas the para-isomer, 4-formylcinnamic acid, decarboxylates to para-formylstyrene [1]. This ortho-specific pathway is attributed to the proximity of the formyl group to the carboxylate, enabling nucleophilic attack and ring closure.
| Evidence Dimension | Decarboxylation product outcome |
|---|---|
| Target Compound Data | Decarboxylation yields 1-indanone |
| Comparator Or Baseline | 4-Formylcinnamic acid yields para-formylstyrene |
| Quantified Difference | Ortho isomer gives cyclic indanone; para gives linear styrene |
| Conditions | Base-catalyzed conditions (J. Am. Chem. Soc. 1949, 71, 2429-2431) |
Why This Matters
The ortho-formyl group enables intramolecular cyclization, providing a direct route to indanone scaffolds not accessible with para-substituted analogs.
- [1] Wiley, R. H.; Hobson, P. H. Decarboxylation of p- and o-Formylcinnamic Acids to p-Formylstyrene and 1-Indanone. J. Am. Chem. Soc. 1949, 71, 2429-2431. View Source
